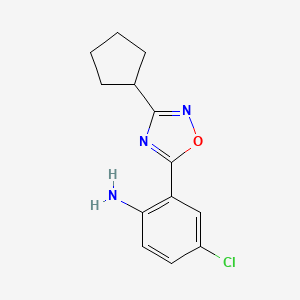

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

説明

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (4-Chloro-2-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. 4-Chloro-2-CPA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the production of dyes and pigments, as well as for the synthesis of organic materials for use in electronics. In addition, 4-Chloro-2-CPA has been used for the synthesis of a variety of other compounds, including catalysts, inhibitors, and ligands.

科学的研究の応用

Anticancer Activity

This compound has been studied for its potential in cancer treatment due to its selectivity against cancer cell lines. The design and synthesis of related 1,2,4-triazole derivatives have shown proper selectivity, indicating that similar compounds could be developed as tubulin inhibitors for anticancer therapies .

Antiparasitic Activity

Compounds with the 1,2,4-oxadiazole structure have been evaluated for their anti-trypanosomal activity against Trypanosoma cruzi, suggesting that our compound could also be explored for its antiparasitic properties .

Molecular Docking Studies

The 1,2,4-oxadiazole derivatives have been used in molecular docking studies to understand their mode of action against various biological targets. This implies that our compound could serve as a key intermediate in drug discovery and development .

Bioactive Molecule Development

The oxadiazole motif is recognized for its application as a stable bioisostere in place of amide, ester, or urea functionality. This makes it a valuable scaffold for developing bioactive molecules with diverse pharmacological properties .

Functional Materials

Due to their unique properties, 1,2,4-oxadiazoles are used as functional materials in various applications. Our compound could potentially be used in the development of new materials with specific functionalities .

Agricultural Applications

The 1,2,4-oxadiazole heterocycle is an important pharmacophore in agricultural chemistry. Compounds containing this skeleton possess antibacterial, antifungal, and nematocidal activities. This suggests potential agricultural applications for our compound as well .

Supramolecular Chemistry

The π-stacking ability of oxadiazole derivatives makes them useful synthons in supramolecular chemistry. Our compound could be explored for its potential in creating complex molecular assemblies .

Thin Films and Organometallic Polymers

Oxadiazoles have attracted interest as monomeric building blocks in thin films and organometallic polymers due to their unique properties. This indicates a potential application area for our compound in material science .

作用機序

Target of Action

Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed , which might play a role in its interaction with its targets.

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.

Result of Action

Similar 1,2,4-oxadiazole derivatives have shown various therapeutic effects, such as inhibiting human carbonic anhydrase isoforms related to cancer therapy , treating age-related diseases , acting as antimicrobials , and inhibiting Sirtuin 2 .

特性

IUPAC Name |

4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUOEBCSFVHMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |

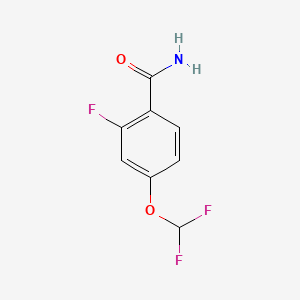

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)

![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)